

Spectroscopic Profile of Allyl(diisopropylamino)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Allyl(diisopropylamino)dimethylsila	
	ne	
Cat. No.:	B025410	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allyl(diisopropylamino)dimethylsilane**, a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Allyl(diisopropylamino)dimethylsilane**. The data presented here is compiled from publicly available spectral information.[1]

¹H NMR Data

The proton NMR spectrum of **Allyl(diisopropylamino)dimethylsilane** exhibits characteristic signals corresponding to the allyl, diisopropylamino, and dimethylsilyl moieties.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~4.9	m	2H	-CH=CH ₂
~3.0	septet	2H	-N[CH(CH3)2]2
~1.6	d	2H	-Si-CH ₂ -CH=CH ₂
~1.0	d	12H	-N[CH(CH3)2]2
~0.1	S	6H	-Si(CH₃)₂

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.

¹³C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (ppm)	Assignment
~135	-CH=CH ₂
~114	-CH=CH ₂
~46	-N[CH(CH3)2]2
~24	-Si-CH ₂ -CH=CH ₂
~18	-N[CH(CH3)2]2
~-2	-Si(CH ₃) ₂

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in **Allyl(diisopropylamino)dimethylsilane**. The spectrum is available from sources such as Sigma-Aldrich Co. LLC.[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch (alkenyl)
~2965	Strong	C-H stretch (alkyl)
~1640	Medium	C=C stretch (alkenyl)
~1465	Medium	C-H bend (alkyl)
~1250	Strong	Si-CH₃ symmetric deformation
~1175	Strong	C-N stretch
~1020	Strong	Si-N stretch
~990, 910	Strong	=C-H bend (alkenyl)
~835	Strong	Si-C stretch

Experimental Protocols

While specific experimental parameters for the acquisition of the reference spectra are proprietary to the data source, the following provides a general methodology for obtaining high-quality NMR and ATR-IR spectra for liquid organosilane samples.

NMR Spectroscopy (General Protocol)

- Sample Preparation:
 - Dissolve approximately 10-20 mg of Allyl(diisopropylamino)dimethylsilane in 0.6-0.7
 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
 - Ensure the sample is free of particulate matter. Filtration through a small cotton plug in a Pasteur pipette may be necessary.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe to the solvent frequency to optimize magnetic field homogeneity.



Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and
 ¹³C experiments.

Data Acquisition:

- Acquire a ¹H NMR spectrum, typically with 16-32 scans.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

ATR-IR Spectroscopy (General Protocol)

- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Application:

- Place a small drop of neat Allyl(diisopropylamino)dimethylsilane directly onto the center of the ATR crystal.
- Data Acquisition:

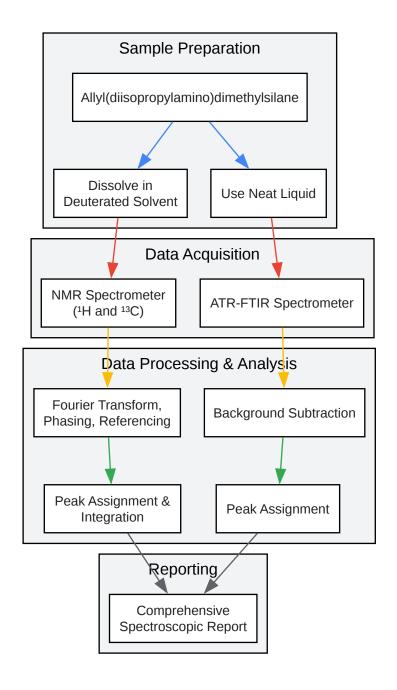


- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
- The typical spectral range is 4000-400 cm⁻¹.
- · Data Processing and Cleaning:
 - The instrument software will automatically perform the background subtraction.
 - Clean the ATR crystal thoroughly after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **Allyl(diisopropylamino)dimethylsilane**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Allyl(diisopropylamino)dimethylsilane | C11H25NSi | CID 4396161 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyl(diisopropylamino)dimethylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025410#spectroscopic-data-for-allyl-diisopropylamino-dimethylsilane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com